molecular formula C9H9N3S B2395163 1-(3-aminophenyl)-1H-imidazole-2-thiol CAS No. 110086-87-8

1-(3-aminophenyl)-1H-imidazole-2-thiol

Cat. No.: B2395163
CAS No.: 110086-87-8
M. Wt: 191.25
InChI Key: SCIVPQIWAHBYRB-UHFFFAOYSA-N
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Description

1-(3-aminophenyl)-1H-imidazole-2-thiol is an organic compound that features both an imidazole ring and a thiol group

Chemical Reactions Analysis

Types of Reactions: 1-(3-aminophenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-aminophenyl)-1H-imidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of sensors and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting metalloproteins and enzymes .

Comparison with Similar Compounds

  • 1-(3-aminophenyl)-1H-imidazole-2-thiol
  • 1-(4-aminophenyl)-1H-imidazole-2-thiol
  • 1-(3-aminophenyl)-1H-imidazole-4-thiol

Uniqueness: this compound is unique due to the position of the thiol group on the imidazole ring, which influences its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties .

Properties

IUPAC Name

3-(3-aminophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIVPQIWAHBYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CNC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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